molecular formula C19H22FN3O B5288790 1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea

Cat. No.: B5288790
M. Wt: 327.4 g/mol
InChI Key: RXFMSMWJWJRBTJ-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 1-benzylpiperidine with 2-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of novel materials.

    Biology: The compound has been studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research has investigated its potential as a pharmacological agent, particularly in the context of neurological disorders.

    Industry: It may be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may facilitate binding to certain receptors in the central nervous system, while the fluorophenyl group can enhance the compound’s affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea can be compared to other similar compounds, such as:

    1-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)ethanol: This compound shares a similar core structure but differs in the functional groups attached, leading to variations in chemical reactivity and biological activity.

    2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethan-1-ol: Another related compound with a piperazine ring, which may exhibit different pharmacological properties due to the presence of additional nitrogen atoms.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)22-19(24)21-16-10-12-23(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMSMWJWJRBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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